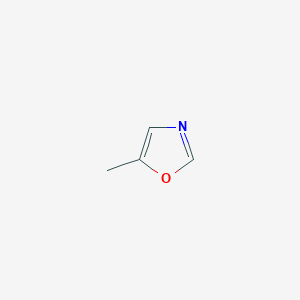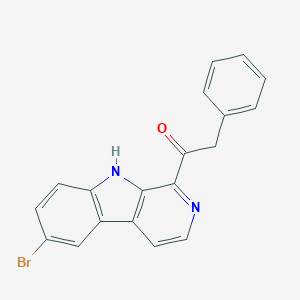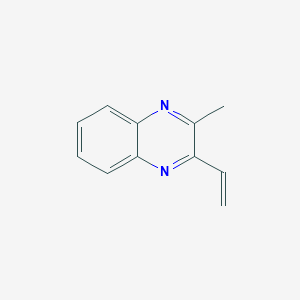
Arpromidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arpromidine is a chemical compound that belongs to the class of imidazoline derivatives. It has been extensively studied for its potential use in treating various medical conditions, including hypertension, heart failure, and diabetes. Arpromidine has been shown to have several biochemical and physiological effects, making it a promising candidate for future research.
Wirkmechanismus
Arpromidine acts as an agonist at the imidazoline I1 receptor, which is involved in the regulation of blood pressure, insulin secretion, and glucose metabolism. By activating this receptor, arpromidine can modulate various signaling pathways and produce its physiological effects.
Biochemische Und Physiologische Effekte
Arpromidine has been shown to have several biochemical and physiological effects, including the modulation of sympathetic nervous system activity, the improvement of endothelial function, and the inhibition of renin-angiotensin-aldosterone system activity. It has also been shown to improve cardiac function, increase insulin sensitivity, and decrease inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Arpromidine has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, its relatively low potency and selectivity for the imidazoline I1 receptor may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on arpromidine. These include the development of more potent and selective analogs of the compound, the investigation of its effects on other physiological systems, and the exploration of its potential use in combination with other drugs for the treatment of various medical conditions. Additionally, the use of arpromidine in human clinical trials may provide valuable insights into its safety and efficacy.
Synthesemethoden
Arpromidine can be synthesized using various methods, including the condensation of 2-phenyl-2-imidazoline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This method has been reported to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
Arpromidine has been studied for its potential use in treating hypertension, heart failure, and diabetes. In animal studies, it has been shown to decrease blood pressure and improve cardiac function. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animals.
Eigenschaften
CAS-Nummer |
106669-71-0 |
|---|---|
Produktname |
Arpromidine |
Molekularformel |
C21H25FN6 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
1-[3-(4-fluorophenyl)-3-pyridin-2-ylpropyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine |
InChI |
InChI=1S/C21H25FN6/c22-17-8-6-16(7-9-17)19(20-5-1-2-11-25-20)10-13-27-21(23)26-12-3-4-18-14-24-15-28-18/h1-2,5-9,11,14-15,19H,3-4,10,12-13H2,(H,24,28)(H3,23,26,27) |
InChI-Schlüssel |
KZZIVOLMJPSDEP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(CCNC(=NCCCC2=CN=CN2)N)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1=CC=NC(=C1)C(CCNC(=NCCCC2=CN=CN2)N)C3=CC=C(C=C3)F |
Synonyme |
arpromidine N(1)-(3-(4-fluorophenyl)-3-pyridine-2-ylpropyl)-N(2)-(3-(1H-imidazol-4-yl)propyl)guanidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



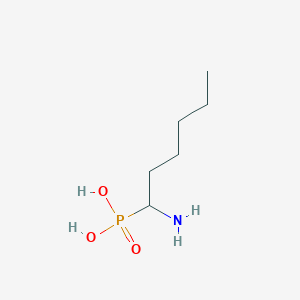

![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)
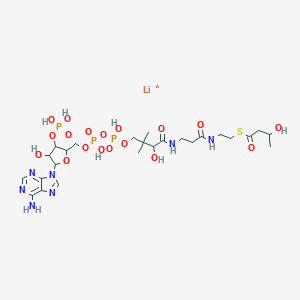
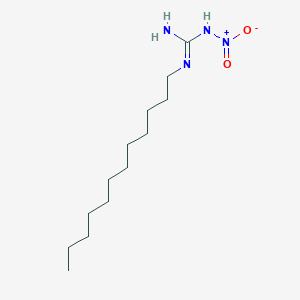
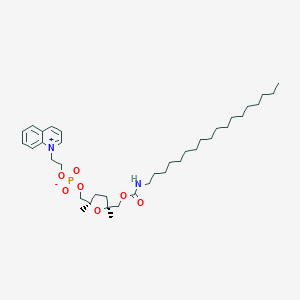
![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)
![3-Methylfuro[2,3-b]pyridine](/img/structure/B9145.png)
![6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B9147.png)
